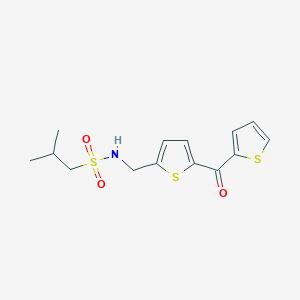

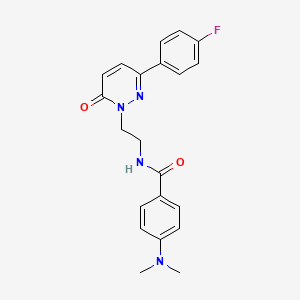

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid, also known as L-proline carbamate or carbapenem, is a type of beta-lactam antibiotic that has been widely used in clinical practice since the 1980s. It is a highly effective antibiotic that is commonly used to treat a variety of bacterial infections, including urinary tract infections, pneumonia, and sepsis.

Aplicaciones Científicas De Investigación

Carbapenem Biosynthesis

The role of "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid" in the biosynthesis of carbapenem antibiotics is significant. Stapon, Li, and Townsend (2003) elucidated the stereochemical assignments in carbapenem biosynthesis, highlighting the enzyme CarC's role in the ring stereoinversion process from L-proline, which is crucial for forming the carbapenem structure, a class of beta-lactam antibiotics with potent antibacterial activity. This research provides foundational knowledge for synthetic biology applications in developing novel antibiotics (Stapon, Li, & Townsend, 2003).

Enantioselective Biotransformations

Chen et al. (2012) demonstrated the enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides using Rhodococcus erythropolis AJ270. This study showed how biocatalysis can be employed to achieve high yields and excellent enantioselectivity for producing "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid," emphasizing its application in organic synthesis, including the creation of druglike compounds and aza-nucleoside analogues (Chen et al., 2012).

Asymmetric Synthesis

The research by Ruiz-Olalla, Retamosa, and Cossío (2015) on densely substituted L-proline esters as catalysts for asymmetric Michael additions highlights the synthetic utility of derivatives of "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid." These findings contribute to the broader field of organocatalysis, offering a pathway to synthesize complex molecules with high enantioselectivity, beneficial for pharmaceutical synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Catalytic Applications

Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) explored novel, mild, and biological-based nano organocatalysts with urea moiety, demonstrating their catalytic applications in the synthesis of diverse organic compounds under mild and green conditions. This study presents the potential industrial applications of compounds related to "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid" in creating environmentally friendly catalysis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Propiedades

IUPAC Name |

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-9-4(6(8)10)2-3-5(9)7(11)12/h4-5H,2-3H2,1H3,(H2,8,10)(H,11,12)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCZYOCQNRXIGT-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CC[C@@H]1C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)

![3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2725059.png)

![N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2725060.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)

![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)

![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)

![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)